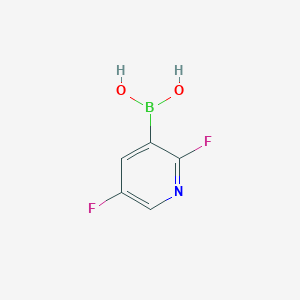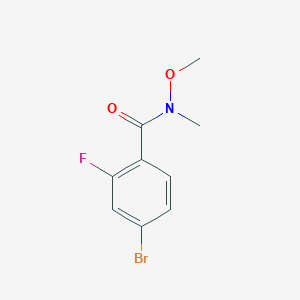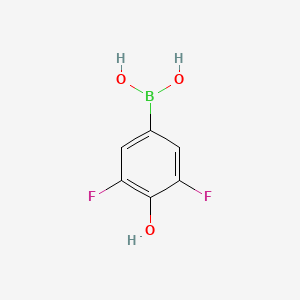
3,5-Difluoro-4-hydroxyphenylboronic acid
Vue d'ensemble
Description
3,5-Difluoro-4-hydroxyphenylboronic acid is an organoboron compound with the molecular formula C6H5BF2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms and one hydroxyl group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including 3,5-Difluoro-4-hydroxyphenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters rather than boronic esters .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, using palladium catalysts and appropriate ligands to facilitate the coupling process. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Difluoro-4-hydroxyphenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with various nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling reactions with this compound typically yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
3,5-Difluoro-4-hydroxyphenylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-4-hydroxyphenylboronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is highly efficient and allows for the formation of complex organic molecules with high precision .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyphenylboronic acid: Similar in structure but lacks the fluorine substituents.
3,4-Difluorophenylboronic acid: Similar but with fluorine atoms in different positions on the phenyl ring.
Uniqueness
3,5-Difluoro-4-hydroxyphenylboronic acid is unique due to the presence of both fluorine and hydroxyl substituents on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other boronic acids may not be as effective .
Propriétés
IUPAC Name |
(3,5-difluoro-4-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSDOFHBADFRMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680594 | |
| Record name | (3,5-Difluoro-4-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132666-81-9 | |
| Record name | (3,5-Difluoro-4-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


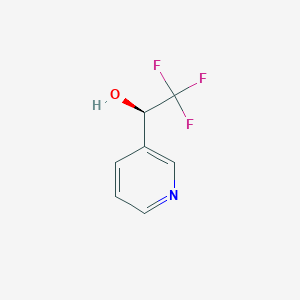
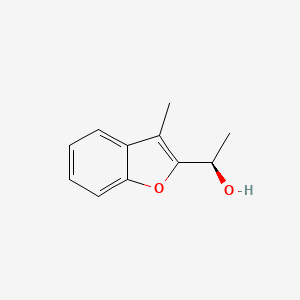
![N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide](/img/structure/B1424979.png)
![3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1424980.png)
![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1424983.png)
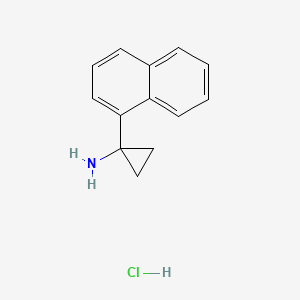
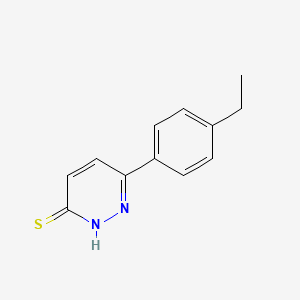
![2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide](/img/structure/B1424987.png)
![1H-Pyrrolo[3,2-b]pyridine 4-oxide](/img/structure/B1424989.png)
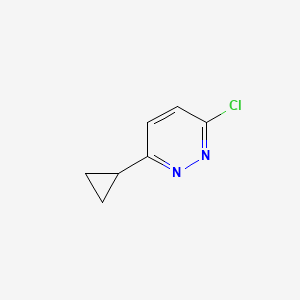
![2-chloro-N-{[2-(1H-pyrazol-1-ylmethyl)phenyl]methyl}acetamide](/img/structure/B1424992.png)
![2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1424995.png)
